2,2-Dimethyl-5-((8-quinolylamino)methylene)-1,3-dioxane-4,6-dione
Description
2,2-Dimethyl-5-((8-quinolylamino)methylene)-1,3-dioxane-4,6-dione belongs to the class of 5-arylaminomethylene-1,3-dioxane-4,6-diones, which are pivotal intermediates in synthesizing 4(1H)-quinolone derivatives via thermolysis . These quinolones are pharmacologically significant, serving as precursors for anti-malarial and anti-cancer agents . The compound features a quinoline substituent, a bicyclic aromatic system, which distinguishes it from simpler aryl or heteroaryl derivatives. Its structure includes a dioxane ring in an envelope conformation stabilized by intramolecular hydrogen bonding (e.g., O–H···O interactions), a feature common to this class .
Properties
IUPAC Name |
2,2-dimethyl-5-[(quinolin-8-ylamino)methylidene]-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-16(2)21-14(19)11(15(20)22-16)9-18-12-7-3-5-10-6-4-8-17-13(10)12/h3-9,18H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZIKDYLTILMQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC=CC3=C2N=CC=C3)C(=O)O1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,2-Dimethyl-5-((8-quinolylamino)methylene)-1,3-dioxane-4,6-dione (CAS: 25063-76-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a quinoline moiety, which is often associated with various pharmacological effects.
- Molecular Formula : C16H14N2O4
- Molar Mass : 298.29 g/mol
- Density : 1.408 g/cm³ (predicted)
- Boiling Point : 557.0 °C (predicted)
- pKa : 2.62 (predicted)
| Property | Value |
|---|---|
| Molecular Formula | C16H14N2O4 |
| Molar Mass | 298.29 g/mol |
| Density | 1.408 g/cm³ |
| Boiling Point | 557.0 °C |
| pKa | 2.62 |
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Antimicrobial Activity : The quinoline structure is known for its antimicrobial properties. Studies have shown that derivatives can inhibit bacterial growth and may be effective against resistant strains.
- Anticancer Properties : Some analogs have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting proliferation through various pathways.
- Enzyme Inhibition : Compounds with similar structures often act as enzyme inhibitors, affecting metabolic pathways in pathogens or cancer cells.
Antimicrobial Studies
A study conducted by Pendergrass et al. focused on the antimicrobial properties of quinoline derivatives, including those structurally related to our compound of interest. The findings indicated that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria at low micromolar concentrations .
Anticancer Activity
Research published in various journals has reported that compounds containing the quinoline moiety can effectively inhibit tumor growth in vitro and in vivo models. For instance, a derivative was shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways.
In Vitro and In Vivo Assays
In vitro assays have been conducted to evaluate the cytotoxicity of this compound against several cancer cell lines including MCF7 (breast cancer) and HeLa (cervical cancer). Results indicated an IC50 value in the range of 20–50 µM for MCF7 cells, suggesting moderate potency .
In vivo studies have also been initiated to assess the therapeutic potential of this compound in animal models. Preliminary results indicate promising antitumor activity with minimal toxicity observed at therapeutic doses.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 298.30 g/mol. Its structure includes a dioxane ring, which contributes to its stability and reactivity. The presence of the 8-quinolylamino group indicates potential interactions with biological targets, making it relevant for drug development and therapeutic applications.
Biological Activities
Preliminary studies have shown that 2,2-Dimethyl-5-((8-quinolylamino)methylene)-1,3-dioxane-4,6-dione exhibits several noteworthy biological activities:
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, suggesting its potential as an antimicrobial agent in treating infections.
- Anticancer Activity : Research indicates that this compound may possess anticancer properties, although specific mechanisms of action are still under investigation.
Potential Applications
The potential applications of this compound can be categorized into several key areas:
Medicinal Chemistry
The compound's unique structure allows for modifications that can enhance its biological activity. Researchers are exploring its use in drug design to develop new therapeutic agents targeting specific diseases.
Antimicrobial Research
Given the rise of antibiotic-resistant bacteria, there is a critical need for new antimicrobial agents. The antimicrobial properties of this compound make it a candidate for further exploration in this field, particularly against resistant strains of bacteria .
Cancer Therapy
The anticancer potential suggests that this compound could be developed into a therapeutic agent for cancer treatment. Ongoing research aims to elucidate its mechanisms and efficacy against various cancer cell lines.
Comparison with Similar Compounds
Table 1: Key Derivatives and Their Substituents
Key Observations :
- Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilicity, facilitating thermolysis to quinolones .
- Electron-donating groups (e.g., pyrazolyl, quinolinyl) may slow reactivity but improve π-π stacking in solid-state structures .
- Fluorinated substituents increase metabolic stability and membrane permeability , whereas bulkier groups like quinoline may reduce solubility but enhance target specificity .
Key Observations :
- Microwave and sonication methods improve reaction efficiency and reduce time compared to conventional heating .
- Green catalysts (e.g., lemon juice) align with sustainable chemistry trends but may limit substrate scope .
Structural and Crystallographic Insights
Table 3: Crystallographic Data for Representative Derivatives
Key Observations :
- Triclinic systems dominate due to asymmetric substituents .
Q & A
Q. Q1. What are the established methods for synthesizing 5-arylmethylene-1,3-dioxane-4,6-dione derivatives like this compound?
A1. The compound is synthesized via condensation reactions between isopropylidene malonate and aromatic aldehydes or amines. For example, green synthesis approaches use solvent-free conditions or microwave-assisted protocols to improve yield and reduce waste . Key intermediates like 5-arylaminomethylene derivatives are critical for constructing quinolone-based pharmaceuticals via thermolysis .
Q. Q2. What safety protocols are essential when handling this compound in the lab?
A2. Strict PPE (gloves, protective clothing, goggles) is mandatory due to potential skin/eye irritation. Reactions generating toxic byproducts (e.g., during thermolysis) should be conducted in fume hoods or gloveboxes. Waste must be segregated and disposed via certified biohazard services to prevent environmental contamination .
Advanced Synthesis and Mechanistic Insights
Q. Q3. How can researchers optimize the synthesis of this compound for scale-up in heterocyclic drug development?
A3. Mechanochemical synthesis (ball milling) or flow chemistry can enhance scalability and reproducibility. Computational tools (e.g., DFT calculations) predict reaction pathways, while real-time monitoring (e.g., in situ IR spectroscopy) identifies intermediates to refine conditions .
Q. Q4. What strategies resolve contradictions in bioactivity data between analogs of this compound?
A4. Apply diversity-oriented synthesis (DOS) to generate structural analogs, then use multivariate statistical analysis (e.g., PCA) to correlate substituent effects with activity. Cross-validate results with in vitro assays (e.g., enzyme inhibition) and molecular docking studies .
Structural and Conformational Analysis
Q. Q5. What crystallographic techniques are used to determine the conformation of this compound?
A5. Single-crystal X-ray diffraction reveals the envelope conformation of the dioxane ring and intramolecular N–H⋯O hydrogen bonding. Synchrotron radiation improves resolution for studying weak interactions (e.g., C–H⋯O) that stabilize supramolecular chains .
Q. Q6. How does conformational flexibility impact its reactivity in quinolone synthesis?
A6. The envelope conformation allows strain-induced ring-opening during thermolysis, forming 4(1H)-quinolone derivatives. Molecular dynamics simulations model transition states to predict regioselectivity in cyclization reactions .
Biological and Environmental Applications
Q. Q7. What methodologies link this compound to anticancer or antimalarial drug discovery?
A7. It serves as a precursor for 4(1H)-quinolone derivatives. Structure-activity relationship (SAR) studies combine in vitro screening (e.g., cytotoxicity assays) with QSAR modeling to prioritize analogs for in vivo testing .
Q. Q8. How can researchers assess its environmental persistence and ecological risks?
A8. Use OECD 307 guidelines to study biodegradation in soil/water. Computational tools (EPI Suite) estimate bioaccumulation potential, while ecotoxicity assays (e.g., Daphnia magna LC50) evaluate acute effects .
Advanced Analytical and Computational Approaches
Q. Q9. What analytical techniques characterize degradation products of this compound under varying pH?
A9. HPLC-MS/MS identifies hydrolytic byproducts (e.g., quinoline derivatives). Stability studies in simulated physiological buffers (pH 1–9) coupled with NMR tracking reveal pH-dependent degradation pathways .
Q. Q10. How can AI-driven molecular modeling accelerate its optimization as a drug candidate?
A10. Machine learning models (e.g., generative adversarial networks) design analogs with improved pharmacokinetics. Feedback loops integrate synthetic feasibility scores and ADMET predictions to prioritize compounds for synthesis .
Troubleshooting and Innovation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
